molecular formula C6H8N4S B1437157 (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine CAS No. 933734-68-0

(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

Cat. No. B1437157
M. Wt: 168.22 g/mol
InChI Key: GKNHWJKAWRNGHA-UHFFFAOYSA-N
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Description

“(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine” is a chemical compound with the linear formula C6H9N4Cl1S1 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of this compound is CHNS, with an average mass of 168.219 Da and a monoisotopic mass of 168.046967 Da . The SMILES string representation is NCC1=CN(N2)C(SC2=C)=N1.Cl .


Physical And Chemical Properties Analysis

This compound is a solid . It has a density of 1.6±0.1 g/cm3, a molar refractivity of 44.7±0.5 cm3, and a molar volume of 102.6±7.0 cm3 . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis and biological evaluation of various derivatives, demonstrating significant biomedical potential. Notably, synthesized derivatives have shown promising antimicrobial, antifungal, and anti-tuberculosis activities. For example, some derivatives of benzimidazole, incorporating thiadiazole structures, exhibited notable antibacterial and antifungal properties, with minimum inhibitory concentrations (MIC) as low as 2.0 and 2.5 μg/mL respectively (Barot et al., 2017). Further, derivatives were synthesized aiming at potential anti-cancer agents, displaying significant growth inhibition against various cancer cell lines, indicating their potential in cancer treatment (Singh & Kaur, 2019).

Molecular Docking and Cytotoxicity Studies

Research has also delved into molecular docking and cytotoxicity studies, revealing that certain derivatives could serve as inhibitors for specific protein structures, indicating their potential in drug development for various diseases. For instance, molecular docking studies have been performed to assess if synthesized compounds could serve as inhibitors for protein structures like the EGFR, with some compounds showing better stability in molecular dynamics simulation studies (Choodamani et al., 2021).

Chemical Synthesis and Supramolecular Assembly

The compound is utilized in the synthesis of novel chemical entities. Research has focused on synthesizing novel derivatives, analyzing their structure, and studying their chemical properties. For example, studies have synthesized novel azolo[b]1,3,4-thiadiazinium bromides and investigated their crystal structures, providing insights into their chemical characteristics and potential applications (Laus et al., 2014).

Future Directions

As this compound is provided to early discovery researchers as part of a collection of unique chemicals , it may be used in future research to explore its potential applications.

properties

IUPAC Name

(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c1-4-9-10-3-5(2-7)8-6(10)11-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNHWJKAWRNGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650823
Record name 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

CAS RN

933734-68-0
Record name 1-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 2
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 3
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 4
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 5
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine
Reactant of Route 6
(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine

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